molecular formula C27H32N2O B13439871 (R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine

(R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine

Cat. No.: B13439871
M. Wt: 400.6 g/mol
InChI Key: DGZHRGMHMQHYGA-AREMUKBSSA-N
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Description

®-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine is a complex organic compound that features a naphthalene moiety, a pyridine ring, and a spirocyclic structure. Compounds with such intricate structures often exhibit unique chemical and biological properties, making them of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine likely involves multiple steps, including the formation of the spirocyclic core, the introduction of the pyridine ring, and the attachment of the naphthalene moiety. Typical synthetic routes might include:

    Formation of the Spirocyclic Core: This could involve a cyclization reaction under acidic or basic conditions.

    Introduction of the Pyridine Ring: This might be achieved through a nucleophilic substitution reaction.

    Attachment of the Naphthalene Moiety: This could involve a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of such a compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the naphthalene or pyridine rings.

    Reduction: Reduction reactions could target the spirocyclic core or the ethanamine side chain.

    Substitution: Substitution reactions might occur at the pyridine ring or the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophiles like amines or thiols might be employed in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce various reduced forms of the spirocyclic core.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be explored for its pharmacological properties, such as its potential as a therapeutic agent for various diseases.

Industry

In industry, the compound might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine: can be compared with other spirocyclic compounds, pyridine derivatives, and naphthalene-containing molecules.

Uniqueness

The uniqueness of this compound lies in its combination of a spirocyclic core, a pyridine ring, and a naphthalene moiety, which might confer unique chemical and biological properties.

Properties

Molecular Formula

C27H32N2O

Molecular Weight

400.6 g/mol

IUPAC Name

N-(naphthalen-2-ylmethyl)-2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine

InChI

InChI=1S/C27H32N2O/c1-2-8-24-19-22(10-11-23(24)7-1)20-28-17-14-26(25-9-3-6-16-29-25)15-18-30-27(21-26)12-4-5-13-27/h1-3,6-11,16,19,28H,4-5,12-15,17-18,20-21H2/t26-/m1/s1

InChI Key

DGZHRGMHMQHYGA-AREMUKBSSA-N

Isomeric SMILES

C1CCC2(C1)C[C@](CCO2)(CCNCC3=CC4=CC=CC=C4C=C3)C5=CC=CC=N5

Canonical SMILES

C1CCC2(C1)CC(CCO2)(CCNCC3=CC4=CC=CC=C4C=C3)C5=CC=CC=N5

Origin of Product

United States

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